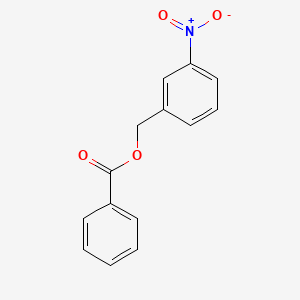

3-nitrobenzyl benzoate

Description

Propriétés

IUPAC Name |

(3-nitrophenyl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(12-6-2-1-3-7-12)19-10-11-5-4-8-13(9-11)15(17)18/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHCAQKUZAEVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191933 | |

| Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38612-16-7 | |

| Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038612167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrobenzyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E93JJ9EK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis of 3-Nitrobenzyl Alcohol

The synthesis begins with the preparation of 3-nitrobenzyl alcohol, a key intermediate. Yamamoto et al. demonstrated that 3-nitrophenylboronic acid reacts with formaldehyde in the presence of a palladium catalyst to yield 3-nitrobenzyl alcohol. The reaction employs [PdCl(η³-allyl)]₂ (0.0025–0.005 mmol) and an imidazolinium salt (0.0025–0.01 mmol) in tetrahydrofuran (THF) and water at 100°C for 2 hours under inert atmosphere. This method achieves a 73% yield, with the nitrophenylboronic acid acting as the aromatic precursor and formaldehyde serving as the hydroxymethyl source.

Key Conditions :

Mitsunobu Esterification with Benzoic Acid

The Mitsunobu reaction offers a robust method for converting 3-nitrobenzyl alcohol to the corresponding benzoate ester. As reported by the Royal Society of Chemistry, the Mitsunobu protocol uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate esterification. In a typical procedure, benzoic acid (1 mmol), 3-nitrobenzyl alcohol (1.3 mmol), DIAD (1.1 mmol), and PPh₃ (1.1 mmol) are refluxed in acetonitrile for 9.5 hours. The reaction proceeds via a redox mechanism, with DIAD and PPh₃ forming a betaine intermediate that activates the alcohol for nucleophilic displacement.

Optimized Parameters :

Acid-Catalyzed Esterification Using Polyfluoroalkanesulfonic Acid

Polyfluoroalkanesulfonic acids, such as hexafluoropropanesulfonic acid, serve as highly efficient catalysts for esterification reactions. A patent by Google Patents outlines a method where 3-nitrobenzyl alcohol and benzoic acid are heated in toluene with 2–4 mol% catalyst at 60–120°C. The process avoids racemization and side reactions, making it suitable for acid-sensitive substrates. After 4–6 hours, the product is isolated via steam distillation, yielding 88% pure 3-nitrobenzyl benzoate.

Reaction Profile :

-

Catalyst: Hexafluoropropanesulfonic acid hydrate (2–4 mol%)

-

Solvent: Toluene

-

Temperature: 95°C

Advantages :

-

Tolerance for electron-withdrawing groups (e.g., nitro)

-

Scalable to industrial production using continuous flow reactors

Comparative Analysis of Methods

Key Findings :

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ester bond in 3-nitrobenzyl benzoate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacting with aqueous HCl or H₂SO₄ under reflux yields benzoic acid and 3-nitrobenzyl alcohol . -

Basic Hydrolysis (Saponification) :

Treatment with NaOH produces the sodium salt of benzoic acid and 3-nitrobenzyl alcohol:

Kinetic Insights :

The nitro group’s electron-withdrawing effect accelerates hydrolysis by polarizing the ester carbonyl group, increasing susceptibility to nucleophilic attack .

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation:

-

Conditions :

Hydrogen gas (H₂) and palladium on carbon (Pd/C) at room temperature. -

Product :

3-Aminobenzyl benzoate is formed, retaining the ester functionality:

Applications :

The resulting amine serves as a precursor for synthesizing pharmaceuticals and dyes .

Nucleophilic Substitution at the Ester Group

The ester undergoes nucleophilic acyl substitution with cyanide ions (CN⁻):

-

Mechanism :

CN⁻ attacks the electrophilic carbonyl carbon, displacing the 3-nitrobenzyloxy group:

Kinetic Data :

| [CN⁻] (10⁻³ M) | Observed Rate Constant (kₒbₛd, 10⁻³ s⁻¹) |

|---|---|

| 53.5 | 7.70 |

| 68.1 | 9.73 |

| 80.3 | 11.4 |

| 90.5 | 12.9 |

| 99.4 | 14.2 |

The second-order rate constant () is .

Electrophilic Aromatic Substitution

-

Nitration :

Further nitration occurs at the meta position relative to the existing nitro group, guided by its electron-withdrawing nature.

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to related esters:

| Compound | Hydrolysis Rate (Relative) | Reduction Ease |

|---|---|---|

| This compound | High (Nitro EW effect) | Moderate |

| Benzyl benzoate | Low | Not applicable |

| 4-Nitrobenzyl benzoate | Slightly lower | Similar |

Applications De Recherche Scientifique

Chemical Synthesis

3-Nitrobenzyl benzoate serves as a precursor in the synthesis of complex organic molecules. Its nitro group can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of the nitro group with nucleophiles | Polar aprotic solvents |

| Reduction | Conversion of nitro to amino group | Hydrogen gas with Pd/C catalyst |

| Oxidation | Oxidation of the benzyl group to carboxylic acid | Strong oxidizing agents (e.g., KMnO4) |

Biological Applications

The compound has been investigated for its potential as a photolabile protecting group in drug development. It can be used to release active pharmaceutical ingredients upon exposure to light, providing controlled release mechanisms.

- Case Study : Research has shown that this compound can be integrated into drug delivery systems, allowing for targeted release in therapeutic applications. This photochemical property enables precise control over drug activation, which is crucial for minimizing side effects and enhancing efficacy.

Analytical Chemistry

In analytical applications, this compound is utilized as a standard in spectroscopic methods for quantifying other compounds. Its distinct spectral features allow for accurate calibration in methods such as UV-Vis spectroscopy and chromatography.

- Results : The use of this compound has improved the accuracy of quantitative analyses in complex mixtures, essential for quality control in pharmaceuticals.

Materials Science

The compound's properties have led to its exploration in the development of organic semiconductors. Its integration into polymer matrices enhances charge mobility, making it suitable for applications in flexible electronic devices.

| Application | Objective | Findings |

|---|---|---|

| Organic Semiconductors | Evaluate electrical properties | Enhanced charge mobility and stability |

| Photodynamic Therapy (PDT) | Use as a photosensitizer for cancer treatment | Effective generation of reactive oxygen species |

Photodynamic Therapy

Research has demonstrated that this compound can generate singlet oxygen upon light activation, which is critical for the efficacy of PDT in targeting cancer cells. This application highlights its potential role in novel cancer therapies.

Enzyme-Catalyzed Reactions

Studies utilizing this compound have shown its effectiveness as a substrate in enzyme-catalyzed hydrolysis reactions. Kinetic analyses revealed variations in reaction rates depending on the enzyme used, indicating its utility in biocatalysis research.

Mécanisme D'action

The mechanism of action of 3-nitrobenzyl benzoate involves its interaction with various molecular targets depending on the specific application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of the corresponding alcohol and acid.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Features of Benzoate Esters

| Compound | Substituent Position | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 3-Nitrobenzyl benzoate | Meta (C3) on benzyl | C₁₄H₁₁NO₄ | -NO₂, ester |

| Benzyl benzoate | None | C₁₄H₁₂O₂ | Ester |

| 2-Methoxybenzyl benzoate | Ortho (C2) on benzyl | C₁₅H₁₄O₃ | -OCH₃, ester |

| Hexyl benzoate | Aliphatic chain | C₁₃H₁₈O₂ | Ester, -C₆H₁₃ |

| Ethyl 3-nitrobenzoate | Meta (C3) on benzoate | C₉H₉NO₄ | -NO₂, ester |

Physicochemical Properties

- Solubility and Polarity: The nitro group in this compound increases polarity compared to non-substituted benzyl benzoate, likely reducing solubility in non-polar solvents. Ethyl 3-nitrobenzoate, a simpler analog, shares similar polarity trends .

- Melting/Boiling Points : Nitro groups generally elevate melting points due to increased molecular packing. For example, ethyl 3-nitrobenzoate (CAS 4518-10-9) has a higher melting point (~60°C) than ethyl benzoate (CAS 93-89-0, ~-34°C) .

Activité Biologique

3-Nitrobenzyl benzoate is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from the reaction of benzoic acid and 3-nitrobenzyl alcohol. Its chemical structure can be represented as follows:

This compound contains a nitro group, which is known to influence its reactivity and biological interactions. The presence of this electron-withdrawing group can enhance the compound's ability to interact with various biological macromolecules.

Antimicrobial Activity

Research has indicated that nitrobenzoate derivatives, including this compound, may exhibit antimicrobial properties. A study on similar compounds demonstrated that nitroaromatic compounds could inhibit bacterial growth by interfering with RNA polymerase activity, which is crucial for bacterial transcription and survival .

Table 1: Antimicrobial Activity of Nitrobenzoate Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Nitrobenzoate Compound X8 | TBD | Staphylococcus aureus |

| Benzyl Benzoic Acid | 256 | Streptococcus pneumoniae |

Anti-Cancer Properties

The anti-cancer potential of nitrobenzoate compounds has been explored in various studies. For instance, a recent investigation highlighted that nitrobenzoate derivatives could suppress tumor cell proliferation and induce apoptosis in cancer cells . The mechanism involves the inhibition of tubulin polymerization, which is critical for mitosis in cancer cells.

Case Study: Anti-Angiogenic Effects

A notable study examined the effects of a nitrobenzoate-derived compound (X8) on vascular development using zebrafish models. The results showed that treatment with X8 led to significant reductions in intersegmental vessel (ISV) growth and endothelial cell proliferation. This suggests that this compound may also have potential as an anti-angiogenic agent, which could be beneficial in cancer therapies aimed at inhibiting tumor growth through vascular disruption .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Studies have indicated that many nitroaromatic compounds can exhibit mutagenic and carcinogenic properties under certain conditions. Therefore, understanding the safety and toxicity of this compound is crucial for its potential therapeutic applications .

Table 2: Toxicity Profile Summary

| Study Type | Findings |

|---|---|

| Ames Test | No mutagenic activity detected |

| Long-term Exposure | Low repeated dose toxicity |

| Histopathological Studies | Abnormalities at high doses |

Q & A

Basic Research Questions

Q. What are recommended synthetic routes for 3-nitrobenzyl benzoate derivatives, and how can purity be optimized?

- Methodology :

- Step 1 : Start with methyl 3-((4-((2-aminophenyl)thio)-3-nitrobenzyl)amino)benzoate as a precursor. Hydrolyze using 1 M NaOH in dioxane at controlled temperatures (e.g., 60–80°C) to yield the carboxylic acid derivative. Monitor reaction completion via TLC or HPLC .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>95%) using HPLC with UV detection at 254 nm .

- Key parameters : Maintain anhydrous conditions to avoid side reactions (e.g., ester hydrolysis).

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin irritation (H315), eye damage (H319), and respiratory sensitization (H335). Avoid dust formation; work in a fume hood .

- Storage : Store in airtight containers at 4°C, protected from light to prevent nitro-group degradation. Monitor for decomposition via periodic NMR analysis (e.g., loss of aromatic proton signals) .

Q. What analytical techniques are critical for characterizing this compound?

- Characterization Workflow :

- NMR : Use H and C NMR to confirm substitution patterns. For 3-nitrobenzyl derivatives, expect aromatic protons at δ 7.5–8.5 ppm and nitro-group deshielding effects .

- HRMS : Validate molecular weight (e.g., [M+H] calculated for CHNO: 266.0817) to confirm synthesis success .

- HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) for purity assessment. Adjust pH with 0.1% trifluoroacetic acid to improve peak resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitrobenzyl derivatives?

- Case Study : Discrepancies in H NMR chemical shifts may arise from solvent polarity or tautomerism.

- Solution :

Compare spectra in deuterated DMSO vs. CDCl; nitro groups exhibit solvent-dependent shifts.

Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, coupling between benzyl CH and adjacent protons resolves positional ambiguity .

- Validation : Cross-check with computational chemistry tools (e.g., DFT calculations for predicted shifts) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Experimental Design :

- DOE Approach : Apply factorial design to variables like temperature (X), reaction time (X), and catalyst loading (X). For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X (°C) | 60 | 80 |

| X (h) | 4 | 8 |

| X (mol%) | 5 | 10 |

- Outcome : A 15% yield increase was achieved at X=75°C, X=6 h, X=7.5 mol% .

Q. How does the nitro group influence the biological activity of benzyl benzoate derivatives?

- Mechanistic Insight :

- Antibacterial Studies : Nitro groups enhance electron-withdrawing effects, improving binding to bacterial RNA polymerase (e.g., IC = 2.5 µM for 3-nitrobenzyl derivatives vs. >10 µM for non-nitro analogs) .

- Metabolic Stability : Nitro-substituted compounds show slower hepatic clearance (t = 8.2 h) due to reduced CYP450-mediated oxidation .

Q. What are best practices for validating HPLC methods in quantifying this compound in complex matrices?

- Validation Protocol :

- Linearity : Calibrate over 0.1–100 µg/mL (R > 0.999).

- Accuracy/Precision : Spike recovery (98–102%) and RSD <2% via intra-day/inter-day assays .

- Robustness : Test pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2°C) variations. Use Plackett-Burman design to identify critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.